molecular formula C15H11F4NO B5783743 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide

Cat. No. B5783743
M. Wt: 297.25 g/mol
InChI Key: RSNJCDYLAAPBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic and play a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide selectively binds to the BH3-binding groove of BCL-2 proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action is unique compared to other BCL-2 inhibitors, which target multiple anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. This selectivity makes this compound a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide has several advantages for lab experiments, including its high selectivity for BCL-2 proteins and its ability to induce apoptosis in cancer cells. However, this compound has limitations, including its potential toxicity to normal cells and the development of resistance in cancer cells over time.

Future Directions

There are several future directions for N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide research, including the investigation of its efficacy in combination with other cancer therapies, the development of new formulations for improved delivery, and the identification of biomarkers for patient selection and monitoring. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with trifluoromethyl aniline to form 4-fluoro-3-(trifluoromethyl)aniline. The resulting compound is then reacted with 2-methylbenzoyl chloride to form this compound.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. Preclinical studies have shown that this compound selectively targets cancer cells that overexpress BCL-2 proteins, leading to apoptosis and tumor regression.

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO/c1-9-4-2-3-5-11(9)14(21)20-10-6-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNJCDYLAAPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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